

Introduction to 2-Allylbenzene-1,4-diamine and Computational Chemistry

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Compound of Interest

Compound Name: 2-Allylbenzene-1,4-diamine

Cat. No.: B123511

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2-Allylbenzene-1,4-diamine is an organic molecule featuring a benzene ring substituted with an allyl group and two amine functional groups in a para configuration. The interplay between the electron-donating amine groups and the versatile allyl group suggests potentially interesting applications in polymer chemistry and as a scaffold in medicinal chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate the fundamental properties of molecules. [1][2] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which a wide array of physical and chemical properties can be derived. [3][4] For a molecule like **2-Allylbenzene-1,4-diamine**, DFT can predict its three-dimensional structure, vibrational frequencies (correlating to IR and Raman spectra), electronic properties such as the HOMO-LUMO gap, and reactivity indicators. [2]

Detailed Experimental and Computational Protocol

This section outlines a robust and widely accepted protocol for performing quantum chemical calculations on medium-sized organic molecules like **2-Allylbenzene-1,4-diamine**.

Molecular Structure Generation

The initial step involves creating a three-dimensional model of the molecule. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. The starting geometry does not need to be perfect, as the subsequent optimization step will locate the most stable conformation.

Geometry Optimization

The primary goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

- **Level of Theory:** Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules.[\[1\]](#)
- **Functional:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly versatile and well-validated choice for a broad range of organic systems.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Basis Set:** The 6-31G(d,p) basis set is a suitable starting point.[\[7\]](#)[\[8\]](#) It provides a good description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bonding and intermolecular interactions. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
- **Software:** This calculation can be performed using quantum chemistry packages such as Gaussian, ORCA, or Psi4.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two critical purposes:

- **Confirmation of Minimum Energy Structure:** A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.
- **Prediction of Spectroscopic Data:** The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry confirmed, single-point calculations are performed to determine various electronic properties.

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.
- **Molecular Electrostatic Potential (MEP):** An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor, typically colored blue or green) and nucleophilic (electron-rich, typically colored red or yellow) sites, which is invaluable for predicting sites of reaction.
- **Population Analysis:** Methods like Mulliken population analysis can be used to estimate the partial atomic charges on each atom in the molecule.^{[9][10][11]} This helps in understanding the polarity of bonds and the distribution of electrons.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for analysis and comparison. Below are example templates for presenting the key data for **2-Allylbenzene-1,4-diamine**.

Note: The values presented in these tables are hypothetical examples for illustrative purposes, as no specific published data exists for this molecule.

Table 1: Calculated Geometric Parameters for **2-Allylbenzene-1,4-diamine** at the B3LYP/6-31G(d,p) Level of Theory.

Parameter	Type	Atoms Involved	Calculated Value
Bond Length	C-C (ring)	C1-C2	1.39 Å
Bond Length	C-N	C1-N(H2)	1.40 Å
Bond Length	C-C (allyl)	C2-C(H2)	1.51 Å
Bond Angle	C-C-C (ring)	C1-C2-C3	120.1°
Bond Angle	C-C-N	C2-C1-N	120.5°
Dihedral Angle	C-C-C-C	C1-C2-C(allyl)-C(allyl)	-125.0°

Table 2: Calculated Electronic and Thermodynamic Properties.

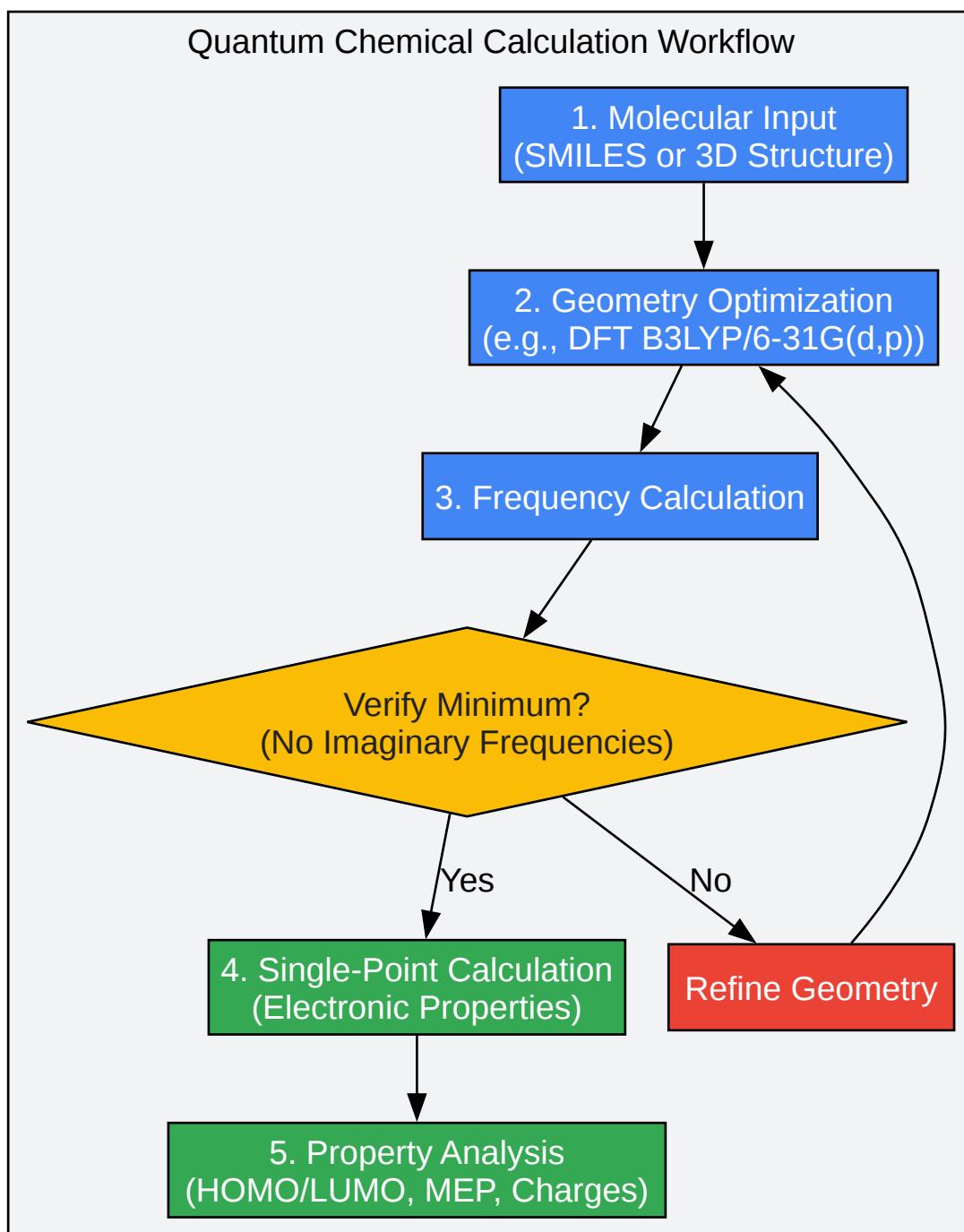
Property	Value	Units
Total Energy	-552.12345	Hartrees
HOMO Energy	-5.21	eV
LUMO Energy	-0.89	eV
HOMO-LUMO Gap	4.32	eV
Dipole Moment	1.85	Debye
Zero-Point Vibrational Energy	185.4	kcal/mol

Table 3: Mulliken Atomic Charges.

Atom	Atom Number	Charge (e)
N (amine)	N1	-0.85
C (attached to N1)	C1	0.21
C (attached to allyl)	C2	-0.15
N (amine)	N4	-0.84
C (attached to N4)	C4	0.20

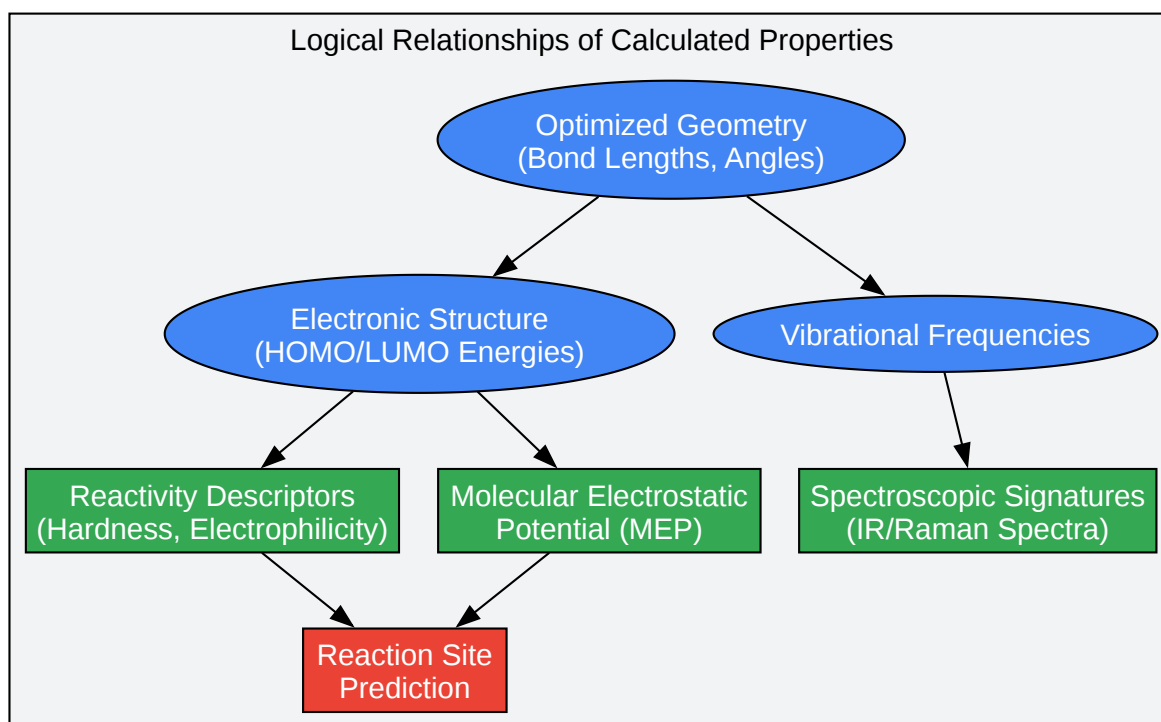
Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex workflows and the interplay between different calculated properties.



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Caption: A typical workflow for performing quantum chemical calculations.



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Caption: Interrelation between key properties derived from DFT calculations.

Conclusion

This guide provides a foundational protocol for the computational investigation of **2-Allylbenzene-1,4-diamine** using quantum chemical calculations. By following these standardized procedures, researchers can generate reliable theoretical data on the molecule's geometry, stability, and electronic characteristics. These insights are crucial for understanding its potential reactivity, designing derivatives with tailored properties, and ultimately accelerating research and development in fields where this molecule may have significant applications.

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